REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:10]([O-])=O)=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[O:13]1CC[CH2:15][CH2:14]1.C(OC(=O)C)(=O)C>C(O)C.[Pd].C(OCC)(=O)C>[CH3:9][O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[NH:10][C:14](=[O:13])[CH3:15]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C=CC1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction solution is filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution is cooled with ice
|
Type
|
FILTRATION
|
Details
|
the precipitated solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.28 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |